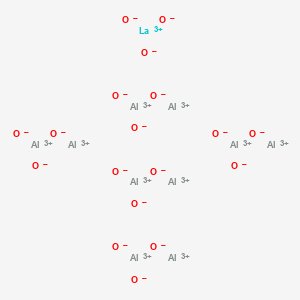
EUROPIUM BORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium boride is a compound of europium and boron, with the chemical formula EuB6. It is a rare earth metal boride that has been the subject of much scientific research due to its unique properties and potential applications in various fields. In
Scientific Research Applications
Europium boride has been studied extensively for its potential applications in various fields. In materials science, it has been found to have excellent mechanical and thermal properties, making it a promising candidate for high-temperature applications such as thermal barrier coatings and nuclear fuels. In electronics, europium boride has been investigated as a potential material for magnetic data storage due to its magnetic properties. Additionally, it has been studied for its potential use in catalysis and as a hydrogen storage material.
Mechanism Of Action
The mechanism of action of europium boride is not yet fully understood, but it is believed to involve the interaction of europium and boron atoms in the crystal lattice structure. The unique electronic properties of europium, combined with the high melting point and hardness of boron, give europium boride its unique properties and potential applications.
Biochemical And Physiological Effects
There is currently limited research on the biochemical and physiological effects of europium boride. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications such as drug delivery and bioimaging.
Advantages And Limitations For Lab Experiments
One advantage of using europium boride in lab experiments is its unique properties, which can provide insights into the behavior of materials at high temperatures and under extreme conditions. However, its rarity and difficulty in synthesizing can make it challenging to obtain in large quantities, and its high melting point can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on europium boride. One area of interest is its potential use in energy storage and conversion, particularly as a hydrogen storage material. Additionally, further research is needed to fully understand its mechanism of action and potential applications in catalysis and biomedical fields. Finally, the development of new synthesis methods and techniques for working with europium boride could help to overcome some of the challenges associated with its use in lab experiments.
Synthesis Methods
Europium boride can be synthesized using several methods, including arc melting, solid-state reaction, and chemical vapor deposition. Arc melting is the most commonly used method, in which europium and boron powders are heated in a vacuum using an electric arc. Solid-state reaction involves heating europium and boron in a sealed container at high temperatures, while chemical vapor deposition involves the reaction of vaporized europium and boron precursors in a vacuum.
properties
CAS RN |
12008-05-8 |
|---|---|
Product Name |
EUROPIUM BORIDE |
Molecular Formula |
B6Eu |
Molecular Weight |
216.83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)




